

# LRP8's Crucial Role in Long-Term Potentiation: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comprehensive comparison of Low-density lipoprotein receptor-related protein 8 (LRP8) and its role in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. We will delve into the experimental data that confirms LRP8's function, compare it with alternative receptors, and provide detailed protocols for key experiments in this field.

## LRP8: A Key Player in Synaptic Plasticity

LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a transmembrane receptor that plays a pivotal role in neuronal development and synaptic plasticity.<sup>[1]</sup> A significant body of evidence has established its essential function in long-term potentiation (LTP), the persistent strengthening of synapses that is critical for learning and memory.<sup>[1][2]</sup> LRP8 is a primary receptor for the extracellular matrix protein Reelin. The interaction between Reelin and LRP8 triggers a signaling cascade that is fundamental for the induction and maintenance of LTP in the hippocampus and cortex.<sup>[3][4]</sup>

## The Reelin-LRP8 Signaling Pathway in LTP

The binding of Reelin to LRP8 initiates a series of intracellular events that ultimately modulate the function of N-methyl-D-aspartate receptors (NMDARs), which are crucial for LTP induction.<sup>[5]</sup> This signaling pathway is mediated by the intracellular adaptor protein Dab1.<sup>[4]</sup> Upon Reelin binding, LRP8 recruits and activates Src family kinases (SFKs), which then phosphorylate

Dab1.[1] Activated Dab1, in turn, leads to the tyrosine phosphorylation of NMDAR subunits, enhancing their function and promoting the influx of calcium necessary to trigger the molecular cascade leading to LTP.[6]

A critical feature of LRP8 is an alternatively spliced exon in its cytoplasmic tail that encodes a proline-rich insert.[1][7] This insert is essential for LRP8's role in LTP as it allows the receptor to bind to the postsynaptic density protein PSD-95, thereby forming a functional complex with NMDARs at the synapse.[1][5]

Furthermore, the Reelin-LRP8 pathway also engages in synapse-to-nucleus communication. Following Reelin binding, the intracellular domain (ICD) of LRP8 can be cleaved by  $\gamma$ -secretase and translocate to the nucleus.[3][8] In the nucleus, the LRP8-ICD can regulate the transcription of genes involved in synaptic plasticity, providing a mechanism for long-lasting changes in synaptic function.[3]

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